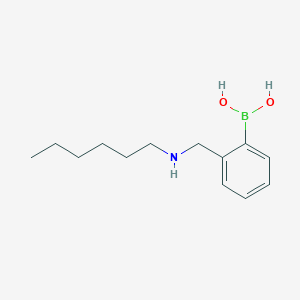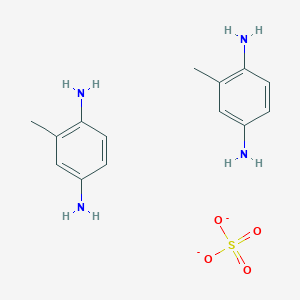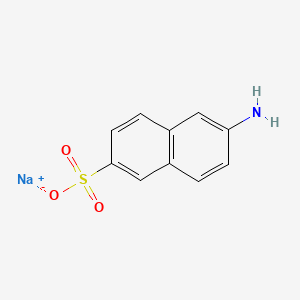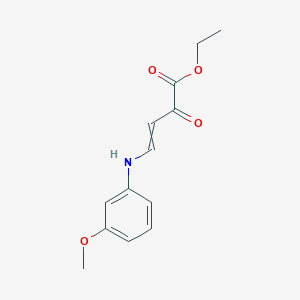
(6-Aminopyridin-3-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Aminopyridin-3-yl) acetate is an organic compound with the molecular formula C9H10N2O2 It is a derivative of pyridine, featuring an amino group at the 6th position and an acetate group at the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing (6-Aminopyridin-3-yl) acetate involves the reduction of ethyl (6-nitropyridin-3-yl) acetate. This reduction can be achieved using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol at room temperature for about 2 hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of titanium (IV) ethoxide as a catalyst. The reaction mixture, containing ethyl (6-nitropyridin-3-yl) acetate and benzyl alcohol, is heated to 110°C for 16 hours. After cooling, the mixture is quenched with hydrochloric acid, basified with sodium bicarbonate, and extracted with ethyl acetate. The product is then purified by column chromatography .
化学反応の分析
Types of Reactions: (6-Aminopyridin-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(6-Aminopyridin-3-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of (6-Aminopyridin-3-yl) acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
- Ethyl 2-(6-aminopyridin-3-yl)acetate
- Methyl 2-(6-aminopyridin-3-yl)acetate
- Benzyl 2-(6-aminopyridin-3-yl)acetate
Comparison: (6-Aminopyridin-3-yl) acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to its ethyl, methyl, and benzyl analogs, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity .
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
(6-aminopyridin-3-yl) acetate |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9) |
InChIキー |
OOXXLIPBEAVQMR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CN=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)





![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)



![6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
